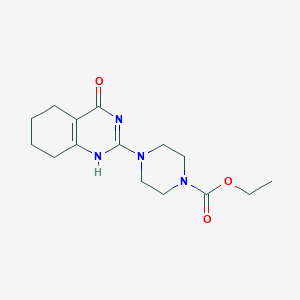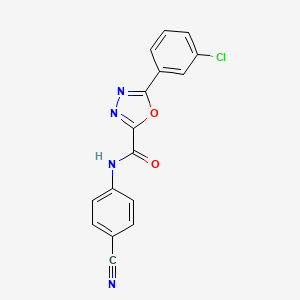
2-(4-acetylpiperazin-1-yl)-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is known for its specific chemical structure and biological activity, making it a subject of interest in medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazin-1-yl)-1H-quinazolin-4-one involves specific reaction conditions and reagents. The preparation method typically includes the reaction of epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with primary amine under controlled conditions to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The industrial production methods are designed to optimize yield and minimize impurities .
化学反应分析
Types of Reactions
2-(4-acetylpiperazin-1-yl)-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .
科学研究应用
2-(4-acetylpiperazin-1-yl)-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of high-performance materials and as a component in various industrial processes.
作用机制
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-(4-acetylpiperazin-1-yl)-1H-quinazolin-4-one can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include:
Carbonyldiimidazole: Known for its use in peptide synthesis and organic reactions.
Safinamide: Used in the treatment of Parkinson’s disease and has multiple modes of action.
Acetazolamide: A carbonic anhydrase inhibitor used in the treatment of various medical conditions.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique biological activity it exhibits.
属性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10(19)17-6-8-18(9-7-17)14-15-12-5-3-2-4-11(12)13(20)16-14/h2-5H,6-9H2,1H3,(H,15,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNAQWQPVXZEAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
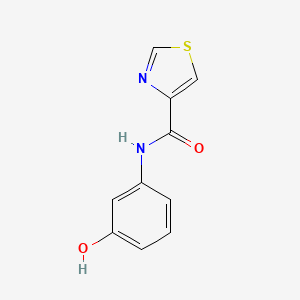
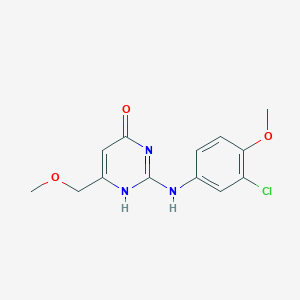
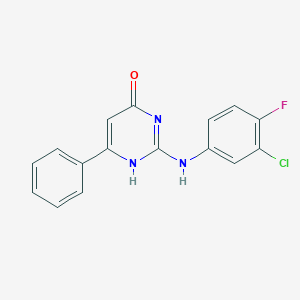


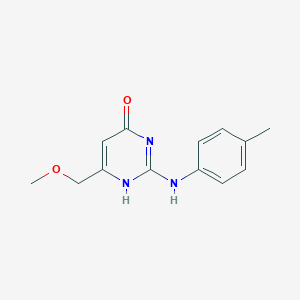
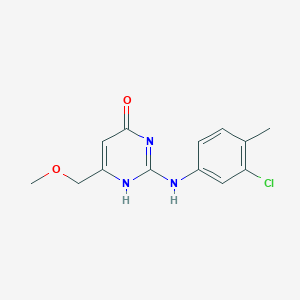
![methyl 3-[(1H-1,3-benzodiazol-2-yl)amino]benzoate](/img/structure/B7851984.png)
![4-[[6-(methoxymethyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzonitrile](/img/structure/B7851992.png)
![6-benzyl-2-(2-phenylethylamino)-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7851996.png)
![3-[2-(4-fluorophenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7851998.png)
